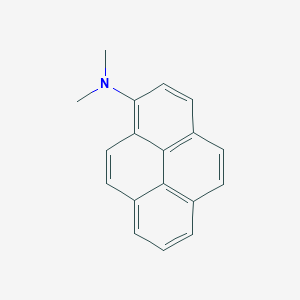

N,N-dimethylpyren-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

5522-42-9 |

|---|---|

Molecular Formula |

C18H15N |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

N,N-dimethylpyren-1-amine |

InChI |

InChI=1S/C18H15N/c1-19(2)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,1-2H3 |

InChI Key |

LWJUQIOWBKYOMO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Origin of Product |

United States |

Contextualizing Pyrene Derivatives Within Advanced Chemical Sciences

Pyrene (B120774) and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered substantial attention in various scientific fields. Their rigid, planar structure and extensive π-conjugated system give rise to distinctive electronic and photophysical characteristics, such as high fluorescence quantum yields. rsc.org These properties make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes for biological imaging and sensing. rsc.orgnih.gov

The ability to modify the pyrene core at various positions allows for the fine-tuning of its electronic and optical properties. rsc.org This chemical versatility has led to the synthesis of a vast library of pyrene derivatives with tailored functionalities, further expanding their applicability in materials science and beyond. Research in this area continues to focus on developing novel synthetic methodologies to create increasingly complex and efficient pyrene-based systems. rsc.org

Foundational Significance of N,n Dimethylpyren 1 Amine in Functional Materials Research

Among the myriad of pyrene (B120774) derivatives, N,N-dimethylpyren-1-amine (DMPA) holds a special place in the realm of functional materials. The introduction of the electron-donating dimethylamino group to the pyrene core significantly influences the molecule's electronic structure and photophysical behavior. This substitution enhances the compound's fluorescence and solvatochromic properties, making it a highly sensitive probe for its local environment.

A key area where DMPA has proven its worth is in the development of blue light-emitting materials. researchgate.net Its polymer, poly(this compound), has been synthesized and characterized for its potential use in OLEDs. researchgate.net The polymer exhibits good solubility, conductivity, and luminescent properties, making it a promising candidate for solution-processed electronic devices. researchgate.net

The table below summarizes some of the key properties of this compound and its corresponding polymer, highlighting their relevance in functional materials research.

| Property | This compound (DMPA) | Poly(this compound) (P(DMPA)) | Significance in Functional Materials |

| Emission Color | Blue | Blue | Essential for full-color displays and lighting applications. researchgate.net |

| Solubility | Soluble in common organic solvents | Soluble | Enables fabrication of thin films via cost-effective solution-based techniques. researchgate.net |

| Conductivity | Semi-conductive | Conductive | Crucial for charge transport in electronic devices like OLEDs. researchgate.net |

| Thermal Stability | Moderate | High | Important for the longevity and reliability of electronic devices. researchgate.net |

Evolution of Research Themes Pertaining to Aminopyrene Systems

Polymerization of N,N-Dimethylpyren-1-amine Derivatives

The pyrene (B120774) moiety's fluorescent properties make polymers containing this unit attractive for various applications. This compound and its derivatives can be polymerized through different techniques.

1 Free Radical Polymerization for Poly(this compound)

Poly(this compound) has been synthesized via free radical polymerization. This method typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to initiate the polymerization of a suitable monomer derivative of this compound. For instance, a vinyl or (meth)acrylate functionality can be introduced to the this compound structure to make it polymerizable. The polymerization proceeds through the characteristic steps of initiation, propagation, and termination. The structural design of pyrene-functionalized polymers can influence their electrochemical properties, with amide-bonded pyrene moieties showing stable redox peaks. rsc.org

2 Controlled Polymerization Techniques for Macromolecular Architectures

Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the molecular weight, architecture, and dispersity of the resulting polymers.

RAFT Polymerization: This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined polymers. sigmaaldrich.comyoutube.comresearchgate.netunibo.itnih.gov Pyrene-containing monomers, such as pyrenyl methacrylates, have been successfully polymerized using RAFT. cmu.edu The process typically involves heating the monomer, a radical initiator (e.g., AIBN), and the RAFT agent in a suitable solvent. sigmaaldrich.com

| Monomer | RAFT Agent | Initiator | Solvent | Temperature | Reference |

| Methyl Methacrylate | Various | AIBN | Benzene | 60 °C | sigmaaldrich.com |

| Pyrenyl Methacrylate | - | - | - | - | cmu.edu |

Table 3: Examples of RAFT Polymerization Conditions. This table is interactive. Click on the headers to sort the data.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization technique that employs a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. researchgate.net This method has been used to polymerize pyrene-containing monomers, often by employing a pyrene-functionalized initiator. cmu.edu The polymerization of methacrylates, for example, can be carried out using an initiator like ethyl 2-bromoisobutyrate in the presence of a copper(I) halide and a ligand such as bipyridine or a multidentate amine. cmu.edu

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature | Reference |

| 2-Hydroxyethyl methacrylate (HEMA) | Ethyl 2-bromoisobutyrate (EBriB) | CuCl2/bpy/Sn(EH)2 | MEK/MeOH | 50 °C | cmu.edu |

| Benzyl Methacrylate (BzMA) | - | CuCl/HMTETA | Anisole | 90 °C | cmu.edu |

Table 4: Examples of ATRP Conditions. This table is interactive. Click on the headers to sort the data.

Covalent Derivatization and Functionalization Strategies

The pyrene scaffold, characterized by its large, conjugated system, serves as a versatile platform for chemical modification. For this compound, covalent derivatization strategies are pivotal for tuning its physicochemical properties and integrating it into larger molecular or macromolecular architectures. These strategies primarily involve site-specific modifications to the pyrene core to tailor its electronic and photophysical characteristics or to install reactive handles for subsequent polymerization reactions.

Site-Specific Modifications for Tailored Chemical Properties

The chemical reactivity of the pyrene ring in this compound is not uniform across its structure. The positions at 1-, 3-, 6-, and 8- are electron-rich and are thus referred to as the 'active' sites, readily undergoing electrophilic aromatic substitution. mdpi.comresearchgate.net In contrast, the 2- and 7-positions are less reactive, often requiring transition-metal catalysis for functionalization. mdpi.comresearchgate.net This differential reactivity allows for controlled, site-specific modifications. The introduction of specific functional groups at defined positions on the pyrene core profoundly influences the optoelectronic and photophysical properties of the resulting derivatives. researchgate.net

For example, substitutions at the 2- and 2,7-positions have been shown to impact the S₁ ← S₀ electronic transition significantly while having little effect on the S₂ ← S₀ transition, a behavior distinct from that of 1-substituted pyrenes. acs.org This can lead to derivatives with exceptionally long fluorescence lifetimes. acs.org One notable strategy for functionalizing the less reactive C2 and C7 positions is the iridium-catalyzed borylation, which installs a boronate ester group that can serve as a handle for further cross-coupling reactions. mdpi.com

Other synthetic methods, such as the Sonogashira coupling and click reactions, have been employed to introduce new moieties onto the pyrene backbone. mdpi.com Click chemistry, in particular, offers an efficient route to attach complex functional groups. For instance, the introduction of strong electron-withdrawing groups via a click reaction onto a pyrene derivative has been shown to quench its photoluminescence, a property that can be exploited in designing chemical sensors. mdpi.com These modifications allow for the precise engineering of molecules for applications ranging from fluorescent probes to nonlinear optics. mdpi.com

Table 1: Examples of Site-Specific Modifications on Pyrene Derivatives and Their Effects

| Modification Type | Reagents/Catalyst | Target Site(s) | Resulting Property Change | Reference(s) |

| C-H Borylation | [Ir(OMe)COD]₂, dtbpy | C2, C7 | Introduction of a versatile bis(boronate) ester handle for further functionalization. | mdpi.com |

| Sonogashira Coupling | Pd/Cu catalysts, Terminal alkyne | C1 (Bromo-pyrene) | Extension of π-conjugation, modifying absorption and emission spectra. | mdpi.com |

| [2+2] Cycloaddition (Click Reaction) | TCNE, TCNQ | Alkyne-functionalized pyrene | Significant alteration of electronic structure, leading to fluorescence quenching and enhanced nonlinear optical properties. | mdpi.com |

| Condensation Reaction | S-substituted dithiocarbazates | 1-pyrenecarboxaldehyde | Formation of imine-functionalized pyrenes with distinct n-π* transitions and potential for static quenching of protein fluorescence. | nih.gov |

Note: This table presents examples of modifications on the general pyrene core that are applicable to creating derivatives of this compound.

Incorporation into Conjugated Polymer Backbones

Integrating this compound units into conjugated polymer backbones is a key strategy for developing advanced materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. rsc.orgingentaconnect.com To achieve this, the this compound monomer must first be functionalized with reactive groups suitable for polymerization, such as halides (Br, I) or organometallic moieties (e.g., boronic esters, stannanes, or terminal alkynes).

Modern organometallic cross-coupling reactions are the primary methods for synthesizing these polymers. Techniques like Sonogashira-Hagihara (palladium-catalyzed coupling of a terminal alkyne with an aryl halide), Suzuki (palladium-catalyzed coupling of an organoboron compound with an aryl halide), and Heck (palladium-catalyzed coupling of an alkene with an aryl halide) couplings are widely used. rsc.orgrsc.org For example, a dibromo-functionalized pyrene derivative can be co-polymerized with a diethynyl-functionalized comonomer via the Sonogashira-Hagihara reaction to yield a pyrene-containing conjugated polymer. rsc.orgacs.org

Another advanced polymerization technique is Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. This method allows for the synthesis of well-defined linear polymers with controlled molecular weights and narrow dispersity by using a pyrene-functionalized monomer, such as 1-pyrenylmethyl methacrylate (PyMMA). acs.org Furthermore, direct electrochemical polymerization of related compounds like N,N-dimethylaniline has been shown to produce thin, electroactive polymer films. researchgate.netosti.gov This suggests that this compound could potentially be polymerized directly onto an electrode surface to form a functional film. researchgate.net

Table 2: Research Findings on Pyrene-Containing Conjugated Polymers

| Polymer/Copolymer Name | Monomers | Polymerization Method | Key Properties | Reference(s) |

| Py-TPA-CMP | 1,3,6,8-tetraethynylpyrene, tris(4-bromophenyl)amine | Sonogashira-Hagihara Coupling | High surface area (454 m²/g), photocatalytic activity for H₂ evolution. | rsc.org |

| PY-1 | 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, 2-bromo-6-(octyloxy)naphthalene | Suzuki Coupling | Fluorescent material used in OLEDs. | rsc.org |

| poly(DHBT-alt-PYR) | 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexyl-9H-pyrene, 5,5'-dibromo-4,4'-di-n-octyl-2,2'-bithiophene | Suzuki Coupling | Optical band gap of 2.64 eV; used in polymer photovoltaic devices. | ingentaconnect.com |

| PPyMMA/PMMA Copolymers | 1-Pyrenylmethyl methacrylate (PyMMA), Methyl methacrylate (MMA) | RAFT Polymerization | Controlled polymer composition with narrow dispersity; strong UV absorption. | acs.org |

| Poly(N,N-dimethylaniline) | N,N-dimethylaniline | Electrochemical Polymerization | Forms an electroactive thin film with ion-exchange properties. | researchgate.netosti.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for the definitive assignment of the molecular structure of this compound. hmdb.canih.govoregonstate.edu

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons of the pyrene core and the methyl protons of the dimethylamino group. The aromatic protons typically resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern on the pyrene ring. The six protons of the N,N-dimethylamino group appear as a singlet in the upfield region, typically around 2.0-3.0 ppm. libretexts.org The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Carbons directly attached to the electron-withdrawing nitrogen atom are deshielded and appear at a downfield chemical shift. libretexts.orglibretexts.org The aromatic carbons of the pyrene ring exhibit a range of chemical shifts depending on their position relative to the dimethylamino substituent. oregonstate.edulibretexts.org Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 9.0 | 120 - 150 |

| N(CH₃)₂ Protons | 2.0 - 3.0 | 40 - 50 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of this compound.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish through-space correlations between protons. libretexts.org In the context of this compound, a NOESY experiment can confirm the spatial proximity between the methyl protons of the dimethylamino group and the aromatic protons on the pyrene ring, particularly the proton at the C2 position. This information is invaluable for unambiguous structural assignment, especially in cases of complex substitution patterns.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule.

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions are primarily due to π-π* transitions within the extended π-conjugated system of the pyrene core. libretexts.orglibretexts.org The presence of the electron-donating dimethylamino group causes a significant red-shift (bathochromic shift) of these absorption bands compared to unsubstituted pyrene. This is attributed to the interaction of the nitrogen lone pair with the pyrene π-system, which raises the energy of the highest occupied molecular orbital (HOMO). libretexts.org The spectrum typically shows a series of well-defined vibronic bands, which are characteristic of the rigid polycyclic aromatic hydrocarbon structure. ubbcluj.ro

Table 2: Typical Electronic Absorption Data for this compound in a Nonpolar Solvent

| Transition | Approximate λₘₐₓ (nm) |

| π-π* | 350 - 450 |

This compound exhibits solvatochromism, meaning its absorption spectrum is sensitive to the polarity of the solvent. libretexts.orgchemicalbook.com As the solvent polarity increases, the absorption bands typically show a bathochromic shift. This positive solvatochromism is indicative of a more polar excited state compared to the ground state. The lone pair of electrons on the nitrogen atom is more delocalized onto the pyrene ring in the excited state, leading to a larger dipole moment and stronger interactions with polar solvent molecules. This differential stabilization of the ground and excited states by the solvent results in the observed spectral shifts. mdpi.com

Table 3: Solvatochromic Shift of the Longest Wavelength Absorption Band of a Representative Aminopyrene Derivative in Different Solvents

| Solvent | Polarity (Dielectric Constant) | λₘₐₓ (nm) |

| n-Hexane | 1.88 | ~400 |

| Dichloromethane | 8.93 | ~415 |

| Acetone | 20.7 | ~420 |

| Acetonitrile (B52724) | 37.5 | ~425 |

Photoluminescence (PL) Spectroscopy

This compound is known for its strong fluorescence, a property that is also highly sensitive to the surrounding environment. The emission spectrum is typically a mirror image of the absorption spectrum, showing well-resolved vibronic features. The fluorescence arises from the decay of the first singlet excited state (S₁) to the ground state (S₀).

The photoluminescence properties, including the emission wavelength, quantum yield, and fluorescence lifetime, are significantly influenced by solvent polarity. Similar to the absorption spectrum, the emission spectrum exhibits a bathochromic shift with increasing solvent polarity. This is again due to the larger dipole moment of the excited state and its enhanced stabilization by polar solvents. The fluorescence quantum yield, a measure of the efficiency of the emission process, can also vary significantly with the solvent, often decreasing in more polar solvents due to the promotion of non-radiative decay pathways.

Emission Profile Analysis and Quantum Yield Determination

The fluorescence emission of this compound is a key characteristic. When excited, it emits light at a specific range of wavelengths, which constitutes its emission profile. The intensity and peak wavelength of this emission are highly dependent on the surrounding environment.

The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. For this compound and its derivatives, the quantum yield can vary significantly depending on the solvent and local polarity. In non-polar environments, some derivatives exhibit higher quantum yields, indicating more efficient fluorescence. Conversely, in polar solvents, the quantum yield often decreases due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. For instance, a pyrimidine (B1678525) derivative of a similar class of compounds shows quantum yields in the range of 0.10–0.26 in various solvents, which points to significant non-radiative deactivation pathways. researchgate.net

Solvatochromism in Emission and Environment Sensitivity

This compound exhibits solvatochromism, meaning its emission color (wavelength) changes with the polarity of the solvent. This property arises from changes in the electronic distribution of the molecule in its excited state upon interaction with solvent molecules.

This sensitivity to the microenvironment makes this compound a valuable probe for studying biological systems and material properties. For example, similar environmentally sensitive fluorophores like 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) are used to study the structure of peptoids. nih.gov The fluorescence of 4-DMN is enhanced when it is located in a hydrophobic (non-polar) region of a molecule. nih.gov This principle is also applicable to this compound, where changes in its fluorescence emission can signal changes in the local polarity of its surroundings. The fluorescence lifetime of such probes is also highly sensitive to the polarity of the environment. nih.gov

Characterization of Excimer Formation and Aggregation-Induced Emission (AIE)

In concentrated solutions or in the solid state, pyrene and its derivatives can form "excimers," which are excited-state dimers. Excimer formation is characterized by a broad, red-shifted emission band compared to the monomer emission. nih.gov This phenomenon occurs when an excited molecule associates with a ground-state molecule.

Conversely, some derivatives of this compound may exhibit Aggregation-Induced Emission (AIE). In AIE, the molecule is weakly fluorescent in dilute solutions but becomes highly emissive upon aggregation or in the solid state. researchgate.netnih.gov This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. researchgate.net This property is the opposite of the more common aggregation-caused quenching (ACQ) where fluorescence is diminished in the solid state. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the molecular structure and bonding within this compound.

FT-IR Spectroscopy : As a tertiary amine, this compound does not have N-H bonds, so it will not show the characteristic N-H stretching or bending vibrations seen in primary and secondary amines. orgchemboulder.com Key absorptions would include C-N stretching vibrations. For aromatic amines, this band is typically strong and appears in the region of 1335-1250 cm⁻¹. orgchemboulder.comlibretexts.org Aliphatic C-N stretching occurs at 1250–1020 cm⁻¹. orgchemboulder.comlibretexts.org The spectrum would also be characterized by the vibrations of the pyrene aromatic ring system.

Raman Spectroscopy : Raman spectroscopy also provides a vibrational fingerprint of the molecule. ondavia.com For a similar molecule, N,N-dimethylaniline, Raman spectra have been recorded and analyzed to understand its fundamental vibrational modes. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational bands. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Integrity and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is crucial for confirming the identity and assessing the purity of synthesized this compound. The mass spectrum provides a precise measurement of the molecule's mass-to-charge ratio, which can be used to confirm its molecular formula. This technique is also invaluable for identifying any impurities or degradation products. The NIST WebBook provides mass spectrometry data for various similar small amine compounds. nist.govnist.govnist.gov

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal XRD : If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide the precise atomic coordinates, bond lengths, and bond angles of the molecule. uchicago.edu This detailed structural information is invaluable for understanding its photophysical properties. For example, the structure of a copper complex containing a substituted pyridine (B92270) group was determined using this method. rsc.org

Powder XRD : Powder X-ray diffraction is used to analyze the crystalline structure of a polycrystalline solid. It provides information about the crystal system, unit cell dimensions, and phase purity of the material. This technique is useful for characterizing the bulk material of this compound.

Electrochemical Characterization (Cyclic Voltammetry - CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. For this compound, CV can be used to determine its oxidation and reduction potentials. The oxidation of similar N,N-dialkyl-p-phenylenediamines has been studied, revealing that they can undergo one-electron oxidation steps. researchgate.net

Thermal Analysis (TGA, DSC)

Thermal analysis, encompassing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is employed to evaluate the thermal stability and phase transitions of materials. The investigation of this compound (DMPA) and its polymer, poly(this compound) (P(DMPA)), through these methods reveals critical data regarding their decomposition temperatures and glass transition temperatures. scientific.netresearchgate.net

Thermogravimetric analysis indicates that pyrene derivatives are known for their high thermal stability. researchgate.net For instance, studies on various pyrene derivatives show that they typically begin to lose mass at temperatures well above 200°C. researchgate.net In the specific case of this compound and its polymer, TGA is used to determine the temperature at which the materials begin to degrade, providing a measure of their operational limits in devices. scientific.netresearchgate.net The high aromatic content of pyrene-based molecules generally contributes to significant char yields upon heating to high temperatures. researchgate.net

Differential scanning calorimetry is utilized to identify thermal transitions such as melting points (T\u2098) and glass transition temperatures (T\u2097). scientific.netresearchgate.netchemeo.com The glass transition temperature is a particularly important parameter for amorphous polymers, as it signifies the transition from a rigid, glassy state to a more flexible, rubbery state. For P(DMPA), the T\u2097 value is a key indicator of its morphological stability. scientific.netresearchgate.net

| Compound/Polymer | TGA Data (Decomposition Temperature) | DSC Data (Phase Transitions) |

| This compound (DMPA) | Data available in source scientific.netresearchgate.net | Data available in source scientific.netresearchgate.net |

| Poly(this compound) (P(DMPA)) | Data available in source scientific.netresearchgate.net | Data available in source scientific.netresearchgate.net |

Note: Specific numerical data from the TGA and DSC analyses of this compound and its polymer are contained within the cited research but not detailed in the available abstract. scientific.netresearchgate.net

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel permeation chromatography (GPC) is a form of size-exclusion chromatography used to determine the molecular weight distribution of polymers. researchgate.net This technique separates molecules based on their size in solution, with larger molecules eluting before smaller ones. youtube.com For the characterization of poly(this compound), GPC is essential for determining key parameters such as the number-average molecular weight (M\u2099), weight-average molecular weight (M\u2095), and the polydispersity index (PDI = M\u2095/M\u2099). scientific.netresearchgate.net

The molecular weight and PDI are critical properties that influence the physical and mechanical properties of the polymer, such as its tensile strength and processability. scientific.netresearchgate.net A narrow PDI, for instance, indicates a more uniform polymer chain length, which can be crucial for achieving consistent performance in applications like organic light-emitting diodes (OLEDs). The characterization of P(DMPA) by GPC confirms its successful polymerization and provides insight into the distribution of polymer chain sizes. scientific.netresearchgate.net

| Polymer | Number-Average Molecular Weight (M\u2099) | Weight-Average Molecular Weight (M\u2095) | Polydispersity Index (PDI) |

| Poly(this compound) (P(DMPA)) | Data available in source scientific.netresearchgate.net | Data available in source scientific.netresearchgate.net | Data available in source scientific.netresearchgate.net |

Note: Specific GPC data for poly(this compound) is available in the cited literature. scientific.netresearchgate.net

Photophysical Processes and Excited State Dynamics

Nature of Electronic Excited States (LE, ICT, TICT)

Upon photoexcitation, N,N-dimethylpyren-1-amine can populate several distinct electronic excited states, primarily of a locally excited (LE) and an intramolecular charge transfer (ICT) character. The LE state is conceptually similar to the excited state of the parent pyrene (B120774) molecule, where the electron density remains largely localized on the pyrene ring.

However, the presence of the electron-donating N,N-dimethylamino group facilitates a more complex behavior. In the ICT state, a significant transfer of electron density occurs from the nitrogen atom of the amino group to the pyrene ring upon excitation. This charge separation leads to a substantial increase in the molecule's dipole moment in the excited state compared to the ground state. For a closely related pyrene derivative, a change in dipole moment (Δµ) of 30 D has been reported, highlighting the significant charge transfer character of the excited state. researchgate.net

In polar solvents, the ICT state can be further stabilized and may evolve into a "Twisted Intramolecular Charge Transfer" (TICT) state. The TICT model posits that to achieve maximum charge separation, the dimethylamino group twists to a conformation perpendicular to the plane of the pyrene ring. This twisting motion decouples the electron donor and acceptor moieties, leading to a highly polar, but often non-emissive or weakly emissive, excited state. The formation of such TICT states is a key factor in the pronounced solvatochromism observed in many donor-acceptor molecules.

For some donor-acceptor systems with a dimethylamino group, two distinct emission bands can be observed in certain solvents: a higher-energy band corresponding to the LE state and a lower-energy, solvent-dependent band attributed to the ICT or TICT state. In the case of a triphenylene (B110318) derivative analogous to this compound, two emission bands were observed in cyclohexane, with the lower energy band assigned to the ICT state. researchgate.net

Ultrafast Spectroscopic Probing of Excited-State Relaxation Pathways

To unravel the complex and fleeting events that follow photoexcitation, scientists employ sophisticated techniques capable of resolving processes that occur on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale.

Femtosecond transient absorption (TA) spectroscopy provides complementary information by monitoring the absorption of a probe pulse by the excited-state population. This technique can detect both emissive and non-emissive states, making it particularly valuable for studying dark states like the TICT state. A typical TA experiment on this compound would reveal the decay of the initially populated excited state and the growth of new absorption bands corresponding to the ICT state, the TICT state, and any subsequent triplet states. The timescales of these spectral changes would provide direct insights into the rates of the various relaxation processes.

Solvent Polarity Effects on Excited-State Deactivation

The photophysical properties of this compound are highly sensitive to the polarity of its surrounding environment. This solvatochromism is a direct consequence of the large change in dipole moment upon excitation to the ICT state.

In non-polar solvents, the LE state is typically the dominant emissive species, resulting in fluorescence at higher energies (bluer wavelengths). As the solvent polarity increases, the more polar ICT state is stabilized, leading to a red-shift in the fluorescence emission. This stabilization also facilitates the non-radiative decay pathways, often resulting in a decrease in the fluorescence quantum yield.

A study on the closely related 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy) provides a clear illustration of these effects. A significant red-shift in the fluorescence emission of approximately 125 nm was observed when moving from n-hexane (a non-polar solvent) to acetonitrile (B52724) (a polar solvent). nih.govresearchgate.net This is accompanied by a decrease in the fluorescence quantum yield and a change in the fluorescence lifetime, as detailed in the table below.

| Solvent | Dielectric Constant (ε) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| n-Hexane | 1.88 | 424 | 0.85 | 2.8 |

| Dioxane | 2.21 | 478 | 0.62 | 3.5 |

| Dichloromethane | 8.93 | 498 | 0.28 | 3.1 |

| 2-Propanol | 19.92 | 503 | 0.15 | 2.9 |

| Ethanol | 24.55 | 511 | 0.10 | 2.7 |

| Methanol | 32.70 | 522 | 0.07 | 2.5 |

| Acetonitrile | 37.50 | 547 | 0.04 | 2.1 |

Data for 1-(4-N,N-dimethylaminophenylethynyl)pyrene, a close structural analogue of this compound. Data sourced from Photochemical & Photobiological Sciences, 2006, 5, 459-466. nih.govresearchgate.net

The observed trends strongly suggest that in more polar environments, the excited-state deactivation is increasingly dominated by non-radiative pathways, likely involving the formation and subsequent decay of a TICT state.

Intersystem Crossing (ISC) and Triplet State Evolution

In addition to fluorescence from the singlet excited state, this compound can also undergo intersystem crossing (ISC) to populate a triplet excited state. ISC is a process where the spin of an excited electron is flipped, leading to a change in the molecule's spin multiplicity from singlet (spins paired) to triplet (spins unpaired).

The efficiency of ISC is influenced by several factors, including the energy gap between the singlet and triplet states and the presence of heavy atoms. For many aromatic hydrocarbons, the triplet state is long-lived and can play a crucial role in photochemical reactions. The triplet state of this compound could potentially be involved in processes such as energy transfer and photo-oxidation. The evolution of the triplet state can be monitored using techniques like nanosecond flash photolysis, which can track the transient absorption of the triplet species over microseconds.

Photoinduced Electron Transfer (PET) Mechanisms and Fluorescence Quenching/Enhancement

The electron-rich nature of the N,N-dimethylamino group and the electron-accepting capability of the photoexcited pyrene moiety make this compound a prime candidate for photoinduced electron transfer (PET) reactions. In the presence of a suitable electron acceptor, the excited this compound can donate an electron, leading to the formation of a radical cation of the pyrene derivative and a radical anion of the acceptor. This process effectively quenches the fluorescence of the pyrene derivative.

Conversely, in the presence of an electron donor, the excited pyrene moiety can act as an electron acceptor, leading to fluorescence quenching through a different PET pathway. The efficiency of these PET processes is governed by the thermodynamics of the electron transfer, as described by theories such as the Marcus theory.

The ability of this compound to act as a photocatalyst in electron transfer reactions has been demonstrated. epa.gov This highlights its potential in driving chemical transformations using light. The quenching or enhancement of its fluorescence in the presence of various analytes also forms the basis for its application in chemical sensing. For instance, the interaction with certain species could disrupt the formation of the non-emissive TICT state, leading to fluorescence enhancement.

Intramolecular Charge Transfer (ICT) State Formation and Dynamics

The photophysical behavior of this compound is significantly influenced by the phenomenon of Intramolecular Charge Transfer (ICT). This process is characteristic of "push-pull" molecules, which contain an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system. rsc.org In the case of this compound, the N,N-dimethylamino group serves as the electron donor (D), while the pyrene moiety functions as the electron acceptor (A).

Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor. researchgate.net This transfer results in the formation of a highly polar excited state (D⁺-A⁻) with a significantly larger dipole moment than the ground state. researchgate.netd-nb.info This charge-separated state is referred to as the ICT state.

The formation and stabilization of the ICT state are critically dependent on the surrounding environment, particularly the polarity of the solvent. researchgate.netnih.gov In non-polar solvents, the locally excited (LE) state fluorescence is typically observed. As solvent polarity increases, the polar ICT state is energetically stabilized, leading to several observable effects:

Solvatochromism : A pronounced red-shift in the fluorescence emission spectrum is observed with increasing solvent polarity. nih.gov This shift occurs because the high-dipole moment ICT state is stabilized to a greater extent than the ground state by polar solvent molecules.

Increased Stokes Shift : The Stokes shift, which is the difference in energy between the absorption and emission maxima, increases significantly in more polar solvents. researchgate.netnih.gov This large shift is a hallmark of ICT processes.

Reduced Fluorescence Quantum Yield : In many ICT compounds, the fluorescence quantum yield decreases as solvent polarity increases. researchgate.netnih.gov This is often attributed to the stabilization of non-radiative decay pathways from the ICT state.

The dynamics of ICT can involve structural rearrangements within the molecule. The Twisted Intramolecular Charge Transfer (TICT) model suggests that after initial excitation, the formation of the charge-separated state is facilitated or stabilized by the twisting of the donor group relative to the acceptor plane. rsc.orgnih.gov This rotation minimizes the overlap between the donor and acceptor orbitals, leading to a more complete charge separation. However, in some systems, a planar ICT (PICT) process can occur without significant twisting. rsc.org The specific mechanism depends on the molecule's structure and the energy barrier to rotation in the excited state. rsc.orgnih.gov

The photophysical properties of a closely related compound, 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy), which also features a dimethylamino donor and a pyrene-based acceptor, illustrate these principles effectively. researchgate.netnih.gov

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes' Shift (cm-1) | Fluorescence Quantum Yield (Φf) |

|---|

Energy Transfer Phenomena (e.g., Förster Resonance Energy Transfer (FRET))

This compound, as a fluorescent molecule (fluorophore), can participate in energy transfer phenomena, most notably Förster Resonance Energy Transfer (FRET). FRET is a non-radiative physical process through which an excited "donor" fluorophore transfers energy to a "acceptor" molecule in close proximity via long-range dipole-dipole interactions. researchgate.netrsc.orgmdpi.com This process occurs without the emission and re-absorption of a photon.

Several conditions must be met for FRET to occur efficiently:

Proximity : The donor and acceptor molecules must be very close to each other, typically within a range of 1-10 nanometers. researchgate.netmdpi.com

Spectral Overlap : The emission spectrum of the donor molecule must overlap with the absorption spectrum of the acceptor molecule. researchgate.net

Dipole Orientation : The transition dipole moments of the donor and acceptor must be favorably oriented.

The efficiency of FRET (E) is exquisitely sensitive to the distance (r) between the donor and acceptor, following an inverse sixth-power relationship (E ∝ 1/r⁶). researchgate.net This strong distance dependence makes FRET an effective "spectroscopic ruler" for measuring molecular-scale distances and detecting changes in conformation or binding events in biological and chemical systems. mdpi.com

When FRET occurs, several photophysical changes are observed:

The fluorescence intensity of the donor is quenched (decreased).

The fluorescence lifetime of the donor is shortened.

The fluorescence of the acceptor is sensitized (increased emission), provided the acceptor is also fluorescent. researchgate.net

In a FRET system, this compound would typically act as the energy donor due to the characteristic fluorescence of the pyrene core. It would be paired with a suitable acceptor molecule whose absorption spectrum overlaps with the emission of the pyrene derivative. The efficiency of this energy transfer could then be used to report on the distance between the two labeled entities. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| FRET Efficiency (E) | The fraction of energy transferred from the donor to the acceptor. | Provides quantitative information about the donor-acceptor distance. |

| Förster Distance (R0) | The donor-acceptor distance at which FRET efficiency is 50%. researchgate.net | A characteristic parameter for a given D-A pair; typical values are 2-8 nm. |

| Spectral Overlap Integral (J(λ)) | The degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum. researchgate.net | A larger overlap integral leads to a greater R0 and more efficient FRET. |

| Donor Quantum Yield (ΦD) | The efficiency of the donor's fluorescence in the absence of the acceptor. | Higher donor quantum yields contribute to a larger R0. |

| Distance Dependence | Efficiency is proportional to 1 / (1 + (r/R0)6). | Makes FRET highly sensitive to small changes in distance, enabling its use as a "spectroscopic ruler". mdpi.com |

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules in their ground state. aps.orgscirp.org It provides a framework for understanding a molecule's stability, reactivity, and geometry by focusing on the electron density rather than the complex many-electron wavefunction. aps.org

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

This subsection would focus on the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. physchemres.orgnih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. scirp.orgirjweb.com A small energy gap typically suggests higher reactivity and that charge transfer can occur easily within the molecule. scirp.orgnih.gov

A hypothetical data table for N,N-dimethylpyren-1-amine would list the calculated energies (in electron volts, eV) for the HOMO, LUMO, and the resulting energy gap. The analysis would describe the spatial distribution of these orbitals, indicating which parts of the molecule (the pyrene (B120774) core or the dimethylamine (B145610) group) are involved in electron donation and acceptance.

Geometrical Optimizations and Conformational Analysis

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the geometry with the minimum energy. irjweb.com This process, known as geometrical optimization, provides precise data on bond lengths, bond angles, and dihedral (torsional) angles. researchgate.net For a molecule like this compound, which has a rotatable dimethylamino group attached to the pyrene ring, conformational analysis would be crucial. mdpi.com This would involve calculating the energy of different rotational isomers (conformers) to identify the most stable arrangement and the energy barriers to rotation. researchgate.net

A data table in this section would present the key optimized geometrical parameters for the lowest-energy conformer of this compound. The discussion would analyze these parameters, such as the planarity of the pyrene ring and the orientation of the dimethylamino group relative to the ring.

Charge Distribution and Molecular Electrostatic Potential (MEP)

This analysis investigates how charge is distributed across the molecule. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge landscape of a molecule. researchgate.netnih.gov These maps use a color scale where red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), and blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov MEP analysis is valuable for predicting how a molecule will interact with other molecules, such as substrates or biological receptors. nih.gov

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the amino group and over the electron-rich pi system of the pyrene core, while positive potential would be located around the hydrogen atoms.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is a primary computational tool for predicting and interpreting electronic absorption and emission spectra. rsc.orgresearchgate.net

Simulation of UV-Vis Absorption and Photoluminescence Spectra

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netnih.gov The results include the absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. scirp.org Similarly, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to simulate the photoluminescence (fluorescence) spectrum. researchgate.net

A data table here would list the calculated absorption wavelengths, oscillator strengths, and the nature of the electronic transitions (e.g., π→π*) for the lowest-lying excited states of this compound. The discussion would compare these theoretical values to any known experimental data.

Exploration of Excited-State Potential Energy Surfaces

A Potential Energy Surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. youtube.com For photochemical processes, exploring the PES of the excited states is essential. researchgate.net TD-DFT can be used to map out one-dimensional or multi-dimensional cuts of the excited-state PES by calculating the energy as specific bond lengths or angles are changed. researchgate.net This helps in understanding the pathways of photochemical reactions, energy transfer processes, and non-radiative decay mechanisms. researchgate.netnih.gov

For this compound, this analysis could explore how the energy of the excited state changes as the dimethylamino group twists relative to the pyrene ring, which is often a key coordinate in molecules exhibiting charge-transfer phenomena.

Molecular Dynamics (MD) Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the formation and dynamics of supramolecular assemblies, where molecules interact through non-covalent forces. In the context of this compound, MD simulations could provide detailed insights into how individual molecules aggregate and interact with their environment, such as in solution or within biological systems.

While specific MD simulation studies on the supramolecular interactions of this compound are not readily found, the principles of this methodology are well-established. Such simulations would typically involve defining a force field, which describes the potential energy of the system based on the positions of its constituent atoms. By solving Newton's equations of motion, the trajectory of each atom can be calculated, revealing the dynamic behavior of the molecular system.

For a system containing this compound, MD simulations could be employed to:

Predict the preferred aggregation states (e.g., dimers, larger clusters) in different solvents.

Investigate the orientation and packing of molecules within these aggregates.

Determine the role of intermolecular forces, such as π-π stacking and van der Waals interactions, in the stability of the supramolecular structures.

Simulate the interaction of this compound with other molecules, such as DNA or proteins, to understand its behavior as a molecular probe. youtube.com

General findings from MD simulations on other aromatic molecules, like phenylalanine, have shown a propensity for self-assembly into ordered structures. rsc.orgnih.gov For instance, studies on supramolecular polymers have demonstrated how host-guest interactions and environmental factors influence the formation and stability of complex assemblies. nih.gov A hypothetical MD simulation of this compound could yield data on intermolecular distances and orientations, providing a quantitative understanding of its supramolecular chemistry.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound Aggregation

| Simulation Parameter | Description | Illustrative Value |

| System | This compound in water | 100 molecules |

| Simulation Time | Duration of the simulation | 100 ns |

| Average Intermolecular Distance | Average distance between pyrene rings | 3.5 Å |

| Predominant Stacking Motif | Dominant orientation of stacked molecules | Parallel-displaced |

| Aggregation Number | Average number of molecules per cluster | 10-15 |

This table is illustrative and based on expected outcomes from MD simulations of similar aromatic molecules.

Calculation of Spin-Orbit Coupling Constants

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around the nucleus. This interaction is crucial in photochemistry as it can facilitate intersystem crossing (ISC), a non-radiative process where a molecule transitions between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state). The efficiency of ISC is determined by the magnitude of the spin-orbit coupling constant (SOC).

For this compound, the calculation of SOCs is essential for understanding its fluorescence and phosphorescence properties. Time-dependent density functional theory (TD-DFT) is a common quantum chemical method used to calculate SOCs. researchgate.netusc.eduresearchgate.net

A study on a closely related system, a pyrene-dimethylaniline electron donor-acceptor dyad, provides valuable insights into the factors influencing SOC. mdpi.com In this system, the magnitude of the SOC was found to be highly dependent on the molecular conformation and the nature of the excited states involved. The calculations revealed that the SOC matrix elements are critical for understanding the charge recombination pathways that lead to the formation of triplet states. mdpi.com

Table 2: Calculated Spin-Orbit Coupling Matrix Elements (SOCME) for a Pyrene-Dimethylaniline System

| Interacting States | Conformation | SOCME (cm⁻¹) |

| S₁ / T₁ | Perpendicular | 0.1 |

| S₁ / T₂ | Perpendicular | 0.3 |

| S₁ / T₁ | Parallel | 0.05 |

| S₁ / T₂ | Parallel | 0.2 |

Data adapted from theoretical studies on a pyrene-dimethylaniline system, which serves as a model for this compound. mdpi.com The values are illustrative of the expected magnitude and conformational dependence.

These calculations demonstrate that the efficiency of intersystem crossing in pyrene-amine systems can be modulated by controlling the molecular geometry. For this compound, similar calculations would be invaluable for predicting its potential as a photosensitizer or for understanding the mechanisms that compete with fluorescence.

Mechanistic Studies of Photochemical Reactions via Quantum Chemistry

Quantum chemistry calculations are instrumental in elucidating the mechanisms of photochemical reactions. Upon absorption of light, a molecule is promoted to an excited electronic state, from which it can undergo various chemical transformations. For this compound, understanding these photoreactions is important, especially given that its parent compound, 1-aminopyrene (B158619), is known to undergo photochemical transformations. nih.govnih.gov

Experimental and theoretical studies on 1-aminopyrene (1-AP) have shown that upon irradiation, it can be oxidized to several products, including 1-nitropyrene (B107360) and various dimers. nih.gov The reaction is believed to proceed through radical and singlet oxygen pathways. Quantum chemical calculations can be used to map out the potential energy surfaces of these reactions, identify transition states, and calculate reaction barriers, thereby providing a detailed mechanistic picture.

For this compound, quantum chemical studies could investigate:

The electronic structure of the excited states and their reactivity.

The reaction pathways for photooxidation, photodimerization, and other potential photochemical transformations.

The role of the solvent and other environmental factors on the reaction mechanisms.

The nature of the intermediates and final products.

Table 3: Identified Photoproducts from the Photochemical Transformation of 1-Aminopyrene

| Photoproduct | Chemical Formula | Proposed Formation Pathway |

| 1-Hydroxyaminopyrene | C₁₆H₁₁NO | Oxidation of the amino group |

| 1-Nitrosopyrene | C₁₆H₉NO | Further oxidation of 1-hydroxyaminopyrene |

| 1-Nitropyrene | C₁₆H₉NO₂ | Oxidation of 1-nitrosopyrene |

| Covalent Dimers | C₃₂H₁₈N₂ | Radical coupling of 1-aminopyrene molecules |

| 1-Amino-x-hydroxypyrene | C₁₆H₁₁NO | Ring hydroxylation |

Data based on experimental studies of 1-aminopyrene. nih.govnih.gov Similar pathways and products could be anticipated for this compound, with modifications due to the presence of the methyl groups.

By applying quantum chemical methods, a deeper understanding of the photochemical reactivity and stability of this compound can be achieved, which is crucial for its application as a fluorescent probe and for assessing its environmental fate.

Supramolecular Chemistry and Intermolecular Interactions

Driving Forces in Supramolecular Assembly

The self-assembly of N,N-dimethylpyren-1-amine is directed by a combination of non-covalent forces. The pyrene (B120774) moiety's tendency for broad π-system interactions is the primary contributor, supplemented by other forces that fine-tune the geometry and stability of the resulting assemblies.

The dominant intermolecular force in the assembly of this compound is π-π stacking, driven by its extended aromatic pyrene core. chemrxiv.org Pyrene and its derivatives are well-known for their strong tendency to aggregate in solution and the solid state through these interactions. chemrxiv.orgresearchgate.net This stacking leads to significant changes in the molecule's photophysical properties, most notably the quenching of the monomer fluorescence and the appearance of a broad, lower-energy emission from an excited-state dimer, known as an excimer. chemrxiv.org

The geometry of these interactions is typically not a perfect face-to-face sandwich. Instead, a parallel-displaced or slipped-stack arrangement is more common, which optimizes the balance between attractive π-electron overlap and repulsive electrostatic interactions between the aromatic frameworks. rsc.org A geometrical analysis of aromatic nitrogen-containing ligands in metal complexes shows that in these slipped arrangements, the ring normal and the vector between the ring centroids often form an angle of about 20°, with centroid-centroid distances extending to 3.8 Å. rsc.org The presence of substituents, such as the electron-donating dimethylamino group in this compound, can influence the electronic distribution within the pyrene ring and thus modulate the specific geometry and energy of these π-stacking interactions. rsc.org

While π-π stacking is the principal driving force, other non-covalent interactions play crucial supporting roles.

Hydrogen Bonding: As a tertiary amine, this compound lacks a hydrogen atom on the nitrogen and therefore cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom can function as a hydrogen bond acceptor, allowing it to interact with suitable donor molecules, such as protic solvents or other components in a multi-molecular assembly. In some crystal structures, C-H···N interactions contribute to the formation of dimeric units. nih.gov

Electrostatic Interactions: The electron-donating dimethylamino group imparts a dipole moment to the otherwise nonpolar pyrene core. This leads to electrostatic dipole-dipole interactions that can influence the orientation of molecules within a supramolecular assembly.

The final supramolecular architecture results from the complex interplay between directional π-π stacking and hydrogen bonds and the less directional, but cumulatively strong, van der Waals forces. rsc.org

The distinct electronic and structural features of this compound make it an excellent candidate for participation in host-guest systems, acting as either the host or, more commonly, the guest.

Pyrene derivatives are frequently used as fluorescent guest molecules for recognition and sensing. researchgate.netresearchgate.netnih.gov For instance, a supramolecular assembly of a squaraine dye and a β-cyclodextrin dimer can detect pyrene derivatives with high sensitivity; the pyrene guest displaces the dye from the cyclodextrin (B1172386) cavity, causing the dye to aggregate, which results in a distinct colorimetric and spectroscopic response. nih.gov Similarly, Fe₄L₆ cages featuring pyrene-edged walls have been shown to encapsulate large hydrophobic guests like C₆₀ and C₇₀ fullerenes, with the binding driven by π-π stacking interactions between the host's pyrene panels and the guest. acs.org

Conversely, the pyrene unit can be incorporated into larger receptor frameworks to facilitate molecular recognition. researchgate.net The strong fluorescence of the pyrene moiety provides a convenient signal for reporting binding events, often through changes in monomer or excimer emission upon guest inclusion. researchgate.net

| Host System | Guest Molecule(s) | Key Interactions | Outcome / Application | Reference |

| β-Cyclodextrin Dimer / Squaraine Dye | Pyrene, 1-Hydroxypyrene | Host-Guest Inclusion, π-π Stacking | Colorimetric detection of pyrene derivatives | nih.gov |

| Pyrene-Edged Fe₄L₆ Cage | C₆₀, C₇₀ Fullerenes, Coronene | π-π Stacking, Hydrophobic Effects | Encapsulation of large hydrophobic molecules | acs.org |

| Cucurbit nih.govuril (CB nih.gov) | Naphthalene-modified pyrene derivative | Host-Guest Inclusion | Formation of light-harvesting nanorods, avoidance of aggregation-caused quenching | rsc.org |

| Amphiphilic Copolymer Matrix | Pyrene-phosphonate derivative | Van der Waals, Electrostatic | Guest localization within a polymer matrix | researchgate.net |

Self-Assembly of this compound Systems

Driven by the intermolecular forces described above, this compound and its derivatives can spontaneously self-assemble into a variety of ordered nanomaterials and hierarchical structures.

The hydrophobic and π-stacking nature of the pyrene core is a powerful driver for self-assembly in aqueous media. Pyrene-DNA conjugates, for example, have been shown to assemble into vesicles and spherical nanoparticles, with the final morphology depending on the specific substitution pattern on the pyrene unit. nih.gov Other pyrene derivatives have been observed to form distinct nanostructures such as nanofibers or nanoparticles depending on environmental conditions like the presence of salts or acids. chemrxiv.orgchemrxiv.org

These primary nanostructures can further organize into more complex, hierarchical assemblies. Peptide bolaamphiphiles with π-conjugated cores can form nanotubes, which are themselves hierarchical structures formed from the stacking of ring-like assemblies. researchgate.net This process involves multiple non-covalent interactions, where initial molecular recognition and assembly are guided by specific forces like π-stacking, followed by stabilization into larger structures.

A key feature of supramolecular systems is their dynamic nature, which allows their structure and function to be controlled by external stimuli. For pyrene-based assemblies, light is a particularly effective stimulus due to the molecule's inherent photophysical properties. chemrxiv.org

The self-assembly of pyrene derivatives can be controlled or switched by light. In one remarkable example, the aggregation state of a pyrene derivative was controlled by solution conditions, forming either nanofibers or nanoparticles. chemrxiv.orgchemrxiv.org These two distinct supramolecular architectures exhibited switchable photocatalytic activity under visible-light irradiation: the nanofibers were active for H₂ production, while the nanoparticles produced H₂O₂. chemrxiv.orgchemrxiv.org This demonstrates that modulating the supramolecular packing of a single chromophore can not only optimize but also switch its function.

Furthermore, light energy absorbed by pyrene assemblies can be transferred to other molecules. Artificial light-harvesting systems have been constructed using pyrene derivatives as energy donors. rsc.orgnih.gov In one system, a water-soluble pyrene derivative was assembled with cucurbit nih.govuril to form nanorods that acted as an antenna, capturing light energy and transferring it via Förster Resonance Energy Transfer (FRET) to an acceptor dye, which then powered a dehalogenation reaction. rsc.org This ability to control structure and energy flow with light makes assemblies of this compound promising for applications in sensing, photocatalysis, and smart materials.

Characterization of Supramolecular Architectures

The formation and structure of supramolecular assemblies of this compound are elucidated through various spectroscopic techniques. These methods provide critical insights into the intermolecular interactions that govern the self-organization process.

Spectroscopic Signatures of Aggregation and Self-Organization

The aggregation of pyrene and its derivatives, including this compound, in solution is readily identified by distinct changes in their electronic absorption and fluorescence spectra. These changes are a direct consequence of the close proximity and specific orientation of the pyrene moieties within the supramolecular structures.

UV-Visible Absorption Spectroscopy:

In dilute solutions, where this compound exists predominantly as monomers, the UV-Vis absorption spectrum is characterized by sharp, well-defined vibronic bands. However, upon aggregation, these absorption bands can exhibit changes that are indicative of intermolecular interactions. For pyrene derivatives, aggregation typically leads to either a blue-shift (H-aggregation) or a red-shift (J-aggregation) of the absorption bands. rsc.org For instance, a study on 4-aminophthalimide (B160930) aggregates showed a blue-shifted absorption, indicative of H-aggregate formation, while its N,N-dimethylated analogue exhibited a red-shift, suggesting J-aggregation. rsc.org While specific data for this compound is not extensively documented, the aggregation of pyrene moieties often results in a broadening and a red-shift of the absorption spectrum due to the formation of ground-state dimers or larger aggregates. rsc.org

Fluorescence Spectroscopy:

Fluorescence spectroscopy is a particularly powerful tool for studying the self-assembly of pyrene-containing compounds due to the pyrene's unique photophysical properties. rsc.org In a monomeric state, this compound is expected to exhibit a characteristic structured fluorescence emission in the 370-420 nm range. mdpi.com However, when the pyrene units are brought into close proximity (typically less than 4 Å) through self-assembly, they can form an "excimer," which is an excited-state dimer. nih.gov This excimer formation results in a new, broad, and structureless emission band at a significantly longer wavelength, typically around 450-550 nm. mdpi.com The appearance of this excimer emission is a hallmark of pyrene aggregation. rsc.org

The ratio of the excimer to monomer fluorescence intensity (IE/IM) is often used to quantify the extent of aggregation. A higher IE/IM ratio indicates a greater degree of self-assembly. The fluorescence of pyrene derivatives can be quenched by tertiary amines through a photoinduced electron transfer (PET) mechanism. nih.gov However, in aggregated systems, the specific arrangement of the molecules can influence this quenching effect.

The following table summarizes the typical spectroscopic changes observed upon aggregation of pyrene derivatives, which are expected to be applicable to this compound.

| Spectroscopic Parameter | Monomeric State | Aggregated State (Excimer) |

| Absorption Maximum (λabs) | Characteristic sharp bands | Broadened and potentially red-shifted bands nih.gov |

| Fluorescence Emission (λem) | Structured emission (~370-420 nm) mdpi.com | Broad, structureless emission (~450-550 nm) mdpi.com |

| Stokes Shift | Moderate | Large mdpi.com |

| Fluorescence Lifetime (τ) | Typically long (e.g., up to 200 ns in the absence of quenchers) nih.gov | Often shorter or multi-exponential |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Structure Property Relationships and Molecular Design Principles

Correlating Molecular Structure with Photophysical Behavior

The photophysical properties of N,N-dimethylpyren-1-amine are intrinsically linked to its molecular structure, specifically the electronic interplay between the pyrene (B120774) and dimethylamine (B145610) moieties. The pyrene unit acts as a large, electron-accepting fluorophore, while the N,N-dimethylamine group serves as an electron donor. This donor-acceptor architecture is fundamental to its behavior.

Upon photoexcitation, an intramolecular charge transfer (ICT) can occur, where electron density is transferred from the nitrogen atom of the dimethylamine group to the pyrene ring. This process leads to a significant increase in the dipole moment of the excited state compared to the ground state. The efficiency of this ICT is a key determinant of the molecule's fluorescence characteristics.

A notable characteristic arising from this structure is solvatochromism, where the emission wavelength is highly dependent on the polarity of the surrounding solvent. In non-polar solvents, the molecule typically exhibits a blue fluorescence characteristic of the locally excited (LE) state of the pyrene moiety. As the solvent polarity increases, the charge-separated ICT state is stabilized, leading to a red-shift in the fluorescence emission. This significant shift in emission color with solvent polarity makes this compound a sensitive probe for its local environment.

The photophysical behavior of a related compound, 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy), which features an ethynyl (B1212043) linker between the donor and acceptor, demonstrates significant solvatochromism in its fluorescence. nih.govresearchgate.net A large increase in the Stokes' shift of approximately 125 nm is observed when moving from n-hexane to acetonitrile (B52724). nih.govresearchgate.net This behavior is attributed to efficient intramolecular charge transfer. nih.govresearchgate.net While this compound lacks the ethynyl linker, the direct attachment of the dimethylamine group to the pyrene ring still facilitates ICT, and similar, though perhaps less pronounced, solvatochromic effects can be expected. The fluorescence quantum yields are generally high in non-polar solvents and tend to decrease as solvent polarity increases. nih.govresearchgate.net

Rational Design for Enhanced Performance in Optoelectronic Applications

The inherent fluorescent properties of this compound make it a promising candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). Rational design strategies can be employed to enhance its performance for these applications. The primary goals of such design modifications are typically to improve quantum efficiency, tune emission color, and enhance charge transport properties.

One key design principle is the strategic placement of substituents on the pyrene core. Introducing electron-withdrawing or electron-donating groups at different positions can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, allows for fine-tuning of the emission wavelength across the visible spectrum. For instance, adding further electron-donating groups could push the emission towards longer wavelengths (red-shift), while incorporating electron-withdrawing groups might lead to a blue-shift.

Another important aspect of molecular design is the introduction of bulky substituents. These can be used to control the intermolecular interactions in the solid state. By preventing close packing of the molecules, bulky groups can reduce aggregation-caused quenching (ACQ) of fluorescence, a common issue in solid-state devices that leads to decreased efficiency. This steric hindrance can help maintain high fluorescence quantum yields in thin films.

Furthermore, modifications to the N,N-dimethylamine group itself can be considered. For example, replacing the methyl groups with larger alkyl chains could influence the solubility and film-forming properties of the material, which are crucial for device fabrication. The design of related N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD) for electrochemical sensors highlights the importance of substituent choice for specific applications. rsc.org

Structure-Sensing Mechanism Relationships in Chemosensors

The sensitivity of the fluorescence of this compound to its environment makes it a valuable platform for the development of chemosensors. The primary mechanism underlying its sensing capability is the interaction of the dimethylamine group with analytes, which perturbs the intramolecular charge transfer process and results in a detectable change in the fluorescence signal.

For the detection of metal ions, the lone pair of electrons on the nitrogen atom of the dimethylamine group can act as a binding site. nih.gov Upon coordination with a metal ion, the electron-donating ability of the amino group is significantly reduced. This inhibition of the ICT process leads to a blue-shift in the emission and a potential increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.com The selectivity of the sensor can be tuned by modifying the structure around the binding site to favor coordination with specific metal ions.

This compound can also be engineered to detect anions. This often involves the introduction of a specific receptor unit that can bind to the target anion. The binding event would then alter the electronic properties of the fluorophore, leading to a change in its emission. For example, incorporating a hydrogen-bond donor group could enable the detection of anions like fluoride (B91410) or acetate (B1210297) through hydrogen-bonding interactions that modulate the ICT process. The design of chemosensors for Zn2+ and phosphate (B84403) derivatives often utilizes a metal-ligand complex as the recognition unit. mdpi.com

The general principle involves coupling a recognition event (binding of an analyte) to a change in the photophysical properties of the pyrene fluorophore. The direct link between the sensing moiety (the dimethylamine group or a linked receptor) and the signaling unit (the pyrene core) allows for a sensitive and direct transduction of the binding event into an optical signal.

Influence of Substituents on Electronic and Conformational Dynamics

The electronic and conformational properties of this compound are highly susceptible to the influence of substituents on the pyrene ring. These substituents can alter the molecule's photophysical behavior by modifying its electronic landscape and steric profile.

Substituents also have a significant impact on the conformational dynamics of the molecule. The dimethylamine group is not strictly planar with the pyrene ring. The degree of twisting between the lone pair on the nitrogen and the plane of the pyrene ring affects the extent of electronic conjugation and, therefore, the efficiency of the ICT. Bulky substituents near the amino group can increase this twisting, leading to a decoupling of the donor and acceptor moieties. This would likely result in a blue-shift of the emission as the contribution from the ICT state is reduced. Theoretical studies on substituted anilines have shown that electron-donating substituents can increase the C-N bond length and the out-of-plane angle of the amino group. afit.edu

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Methodologies and Sustainable Synthesis

The foundational synthesis of N,N-dimethylpyren-1-amine (DMPA) has been established, providing a basis for its further investigation. A known method involves the synthesis of the small molecule this compound, which can then be polymerized through free radical polymerization to yield poly(this compound). researchgate.net The characterization of both the monomer and the resulting polymer has been carried out using techniques such as Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), UV-Visible Spectroscopy (UV-Vis), Photoluminescence (PL) Spectroscopy, and Cyclic Voltammetry (CV). researchgate.net

Future research in the synthesis of this compound is expected to focus on the development of more sustainable and efficient methodologies. This includes the exploration of greener solvents, catalyst systems with higher turnover numbers, and processes that minimize waste generation. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will likely guide the design of next-generation synthetic routes.

| Property | This compound (DMPA) | Poly(this compound) (P(DMPA)) |

| Synthesis Method | Established multi-step synthesis | Free radical polymerization of DMPA monomer researchgate.net |

| Key Characterization | NMR, UV-Vis, PL, CV researchgate.net | GPC, TGA, DSC, NMR, UV-Vis, PL, CV researchgate.net |

| Reported Emission | Blue light emission researchgate.net | Blue light emission researchgate.net |

Application of Advanced In-Situ Characterization Techniques

To gain a deeper understanding of the dynamic processes involving this compound, particularly in response to external stimuli, the application of advanced in-situ characterization techniques is paramount. Techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy can provide invaluable insights into the excited-state dynamics, charge transfer processes, and conformational changes that occur on ultrafast timescales.

In-situ spectroscopic methods will be crucial for probing the mechanisms behind phenomena like solvatochromism, where the emission color of this compound could be tuned by changing the polarity of its environment. By monitoring the spectral shifts in real-time as the solvent composition is altered, researchers can build a comprehensive picture of the molecule-solvent interactions.

Development of Multi-Stimuli Responsive Materials

A significant and exciting avenue of research is the development of multi-stimuli responsive materials based on this compound. nih.gov These "smart" materials can change their properties in response to multiple external triggers, such as light, temperature, pH, and the presence of specific analytes. nih.govmdpi.comresearchgate.netfrontiersin.org The inherent fluorescence of the pyrene (B120774) core and the sensitivity of the dimethylamino group to its local environment make this compound an ideal building block for such systems.

For instance, polymers incorporating this compound could be designed to exhibit both thermo- and pH-responsive behavior. The integration of this fluorophore would allow for the simultaneous sensing of these parameters through changes in fluorescence intensity or wavelength. Such materials could find applications in targeted drug delivery, where the release of a therapeutic agent is triggered by the specific conditions of a diseased tissue. nih.gov

Integration into Hybrid Organic-Inorganic Systems